

Application Notes and Protocols for In Vivo Experimentation with SR1555 Hydrochloride

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Compound of Interest

Compound Name: SR1555 hydrochloride

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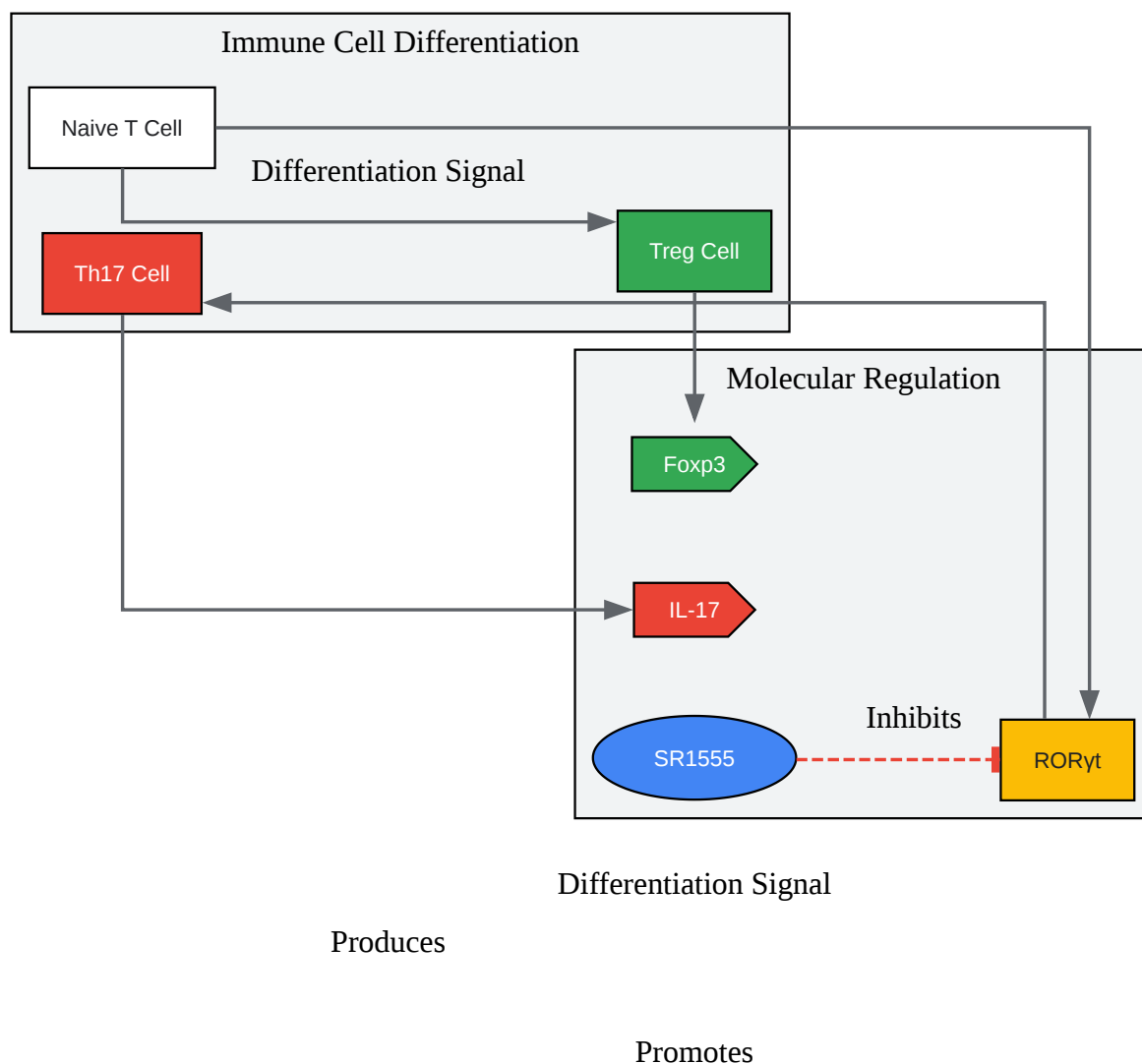
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **SR1555 hydrochloride**, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt). SR1555 has demonstrated potential therapeutic effects in models of autoimmune disease and obesity by modulating the differentiation and function of T helper 17 (Th17) cells and promoting the activity of regulatory T (Treg) cells.

Mechanism of Action

SR1555 is a specific inverse agonist for the nuclear receptor RORy, with a reported IC₅₀ of 1 µM. By binding to RORyt, SR1555 inhibits the transcription of pro-inflammatory cytokines, notably Interleukin-17 (IL-17), which is a key mediator in several autoimmune diseases.^{[1][2]} SR1555 has been shown to suppress the development and function of Th17 cells while simultaneously increasing the frequency of Treg cells, which play a crucial role in maintaining immune tolerance.^{[1][2]} This dual action makes SR1555 a compelling candidate for the treatment of autoimmune disorders. Furthermore, RORy has been identified as a regulator of metabolic genes, and SR1555 has been observed to reduce adiposity and improve metabolic parameters in obese and diabetic mice.

Signaling Pathway

The mechanism of action of SR1555 primarily involves the inhibition of the RORyt signaling pathway, which is critical for the differentiation of Th17 cells.



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Caption: SR1555 inhibits RORyt, suppressing Th17 cell differentiation and IL-17 production, while promoting Treg cell development.

In Vivo Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of **SR1555 hydrochloride** in preclinical animal models of autoimmune disease and obesity.

Protocol 1: Evaluation of SR1555 in a Mouse Model of Autoimmune Disease (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol outlines the use of SR1555 in an EAE mouse model, a common model for multiple sclerosis.

Experimental Workflow:

Caption: Workflow for evaluating SR1555 in an EAE mouse model.

Methodology:

- Animal Model: Female C57BL/6 mice, 8-10 weeks old.
- EAE Induction:
 - Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
 - On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- **SR1555 Hydrochloride** Administration:
 - Preparation: Dissolve **SR1555 hydrochloride** in a vehicle suitable for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Prepare fresh daily.
 - Dosage: Based on similar RORyt inverse agonist studies, a starting dose of 10-30 mg/kg can be used.
 - Route of Administration: Intraperitoneal (IP) injection or oral gavage.
 - Dosing Schedule:

- Prophylactic: Begin treatment on day 0 or day 1 post-immunization and continue daily until the end of the experiment.
- Therapeutic: Begin treatment upon the onset of clinical signs (e.g., score of 1) and continue daily.
- Clinical Assessment:
 - Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind limb and forelimb paralysis
 - 5: Moribund
- Endpoint Analysis:
 - At the peak of disease or a pre-determined endpoint, euthanize mice and collect spleens, lymph nodes, and spinal cords.
 - Immunological Analysis: Isolate mononuclear cells from the spleen and central nervous system. Use flow cytometry to analyze the populations of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.
 - Histology: Perfuse mice with saline followed by 4% paraformaldehyde. Collect spinal cords, process for paraffin embedding, and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

Parameter	Vehicle Control	SR1555 Treatment (10-30 mg/kg)
Peak Clinical Score	High (e.g., 3-4)	Significantly reduced
Th17 Cell Frequency (%)	Elevated in spleen and CNS	Significantly reduced
Treg Cell Frequency (%)	May be altered	Potentially increased or stabilized
CNS Inflammation	Severe inflammatory cell infiltration	Reduced inflammatory cell infiltration
Demyelination	Extensive demyelination	Reduced demyelination

Protocol 2: Evaluation of SR1555 in a Mouse Model of Diet-Induced Obesity (DIO)

This protocol details the investigation of SR1555's metabolic effects in a DIO mouse model.

Experimental Workflow:

Caption: Workflow for assessing SR1555 in a diet-induced obesity model.

Methodology:

- Animal Model: Male C57BL/6J mice, 6-8 weeks old.
- Diet-Induced Obesity:
 - Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
- **SR1555 Hydrochloride** Administration:
 - Preparation: As described in Protocol 1.
 - Dosage: A starting dose of 10-50 mg/kg can be explored, based on tolerability and efficacy in pilot studies.

- Route of Administration: Oral gavage is often preferred for metabolic studies to mimic clinical administration.
- Dosing Schedule: Administer daily for 4-8 weeks.
- Metabolic Phenotyping:
 - Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
 - Glucose Tolerance Test (GTT):
 - Fast mice for 6 hours.
 - Administer a glucose bolus (2 g/kg) via oral gavage or IP injection.
 - Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
 - Insulin Tolerance Test (ITT):
 - Fast mice for 4-6 hours.
 - Administer human insulin (0.75-1.0 U/kg) via IP injection.
 - Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize mice after a 6-hour fast.
 - Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines.
 - Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT). Weigh tissues and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
 - Gene Expression Analysis: Extract RNA from liver and adipose tissue to analyze the expression of genes involved in metabolism, thermogenesis, and inflammation via RT-

qPCR.

Parameter	High-Fat Diet + Vehicle	High-Fat Diet + SR1555 (10-50 mg/kg)
Body Weight Gain	Significant increase	Reduced weight gain
Adiposity (eWAT weight)	Increased	Reduced
Glucose Tolerance	Impaired	Improved
Insulin Sensitivity	Impaired	Improved
Plasma Insulin	Hyperinsulinemia	Reduced
Plasma Lipids	Elevated	Potentially reduced
Liver Steatosis	Present	Reduced

Concluding Remarks

The provided protocols offer a foundational framework for the in vivo investigation of **SR1555 hydrochloride**. Researchers should optimize these protocols based on their specific experimental goals, institutional guidelines, and preliminary findings. Careful consideration of animal welfare, appropriate control groups, and robust statistical analysis are paramount for obtaining reliable and reproducible data. The multifaceted effects of SR1555 on both the immune and metabolic systems position it as a promising therapeutic candidate for a range of disorders.

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References

- 1. Small molecules targeting ROR γ t inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

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